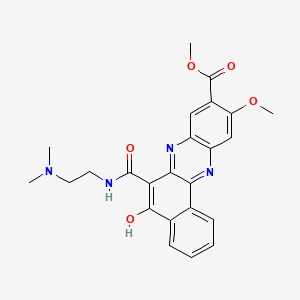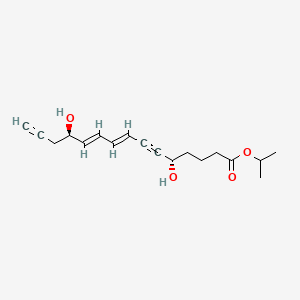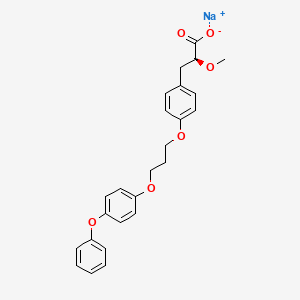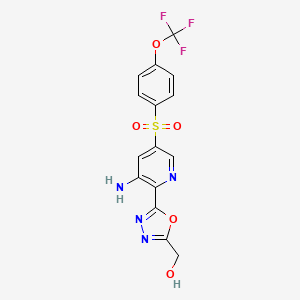
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NC182 is a topo II inhibitor. NC182 exhibits selective and superior topo II inhibition upon induction of topo II-dependent DNA fragmentation.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide, also known as NC-190, has demonstrated significant antitumor activity in various experimental murine tumor systems. It has been effective against leukemias, melanoma, sarcoma, hepatoma, and ascites hepatoma in mice and rats, showing remarkable increases in life span and survival rates in these models (Nakaike et al., 2004). Additionally, NC-190 inhibits tumor growth and metastasis, particularly in models of Lewis lung carcinoma and B16 melanoma, by inhibiting spontaneous lung metastasis significantly (Nakaike et al., 2004).
Effects on Cell-Cycle Progression
NC-190 has been observed to influence cell-cycle progression in cultured HeLa S3 cells. It exerts its effects in a concentration and treatment duration-dependent manner, with varying concentrations causing arrest at different stages of the cell cycle and contributing to cell death (Yamagishi et al., 2004).
Activity Against Multidrug-Resistant Tumors
Remarkably, NC-190 has shown efficacy against multidrug-resistant human and mouse tumor cells both in vitro and in vivo. This suggests its potential as a chemotherapeutic agent against various multidrug-resistant tumor cells, as it does not seem to be actively transported out of resistant cells by P-glycoprotein and inhibits DNA topoisomerase II activity (Tsuruo et al., 2008).
Kinetics of Cell Killing
Investigations into the kinetics of cell killing by NC-190 have shown that it strongly inhibits the growth of various tumor cell lines. It has been demonstrated to interact with DNA, though its DNA intercalation appears to be weaker compared to classical intercalating drugs (Nakaike et al., 1992).
Synthesis and Evaluation
Studies on the synthesis and evaluation of NC-190 and related compounds have highlighted the importance of the phenazine ring and its substituents in determining cytotoxicity. These investigations have helped in understanding the structure-activity relationships of these compounds, providing insights into their potential as antitumor agents (Rewcastle et al., 1987).
Eigenschaften
CAS-Nummer |
106224-67-3 |
|---|---|
Molekularformel |
C24H24N4O5 |
Molekulargewicht |
448.48 |
IUPAC-Name |
methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate |
InChI |
InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30) |
InChI-Schlüssel |
DGSXFRJEHFETBL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)OC)N=C13)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NC182; NC 182; NC-182 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)












